molecular formula C24H25N7O B12198719 N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine

N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine

Cat. No.: B12198719
M. Wt: 427.5 g/mol
InChI Key: DMKWIKCZTNAVQL-UHFFFAOYSA-N
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Description

“N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” is a complex organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” typically involves multi-step organic reactions. The starting materials may include 2-methoxybenzylamine, 4-phenylpiperazine, and pteridine derivatives. Common synthetic routes may involve:

    Nucleophilic substitution: reactions to introduce the piperazine moiety.

    Condensation: reactions to form the pteridine ring system.

    Catalytic hydrogenation: to reduce any intermediate compounds.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Continuous flow reactors: for efficient mixing and reaction control.

    Purification techniques: such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-4-(4-methylpiperazin-1-yl)pteridin-2-amine
  • N-(2-methoxybenzyl)-4-(4-ethylpiperazin-1-yl)pteridin-2-amine

Uniqueness

“N-(2-methoxybenzyl)-4-(4-phenylpiperazin-1-yl)pteridin-2-amine” is unique due to the presence of the phenylpiperazine moiety, which may confer specific biological activities not seen in similar compounds. This uniqueness can be explored through comparative studies to understand its distinct properties.

Properties

Molecular Formula

C24H25N7O

Molecular Weight

427.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-(4-phenylpiperazin-1-yl)pteridin-2-amine

InChI

InChI=1S/C24H25N7O/c1-32-20-10-6-5-7-18(20)17-27-24-28-22-21(25-11-12-26-22)23(29-24)31-15-13-30(14-16-31)19-8-3-2-4-9-19/h2-12H,13-17H2,1H3,(H,26,27,28,29)

InChI Key

DMKWIKCZTNAVQL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC3=NC=CN=C3C(=N2)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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